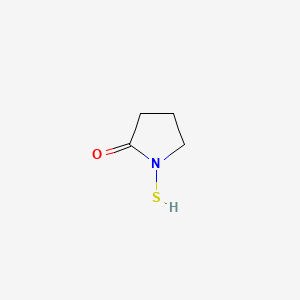

1-Mercaptopyrrolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

85443-50-1 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

1-sulfanylpyrrolidin-2-one |

InChI |

InChI=1S/C4H7NOS/c6-4-2-1-3-5(4)7/h7H,1-3H2 |

InChI Key |

WOQLPPITHNQPLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Mercaptopyrrolidin 2 One and Its Derivatives

Historical Evolution of Synthetic Pathways to Mercaptopyrrolidinones

The foundational methods for the synthesis of mercaptopyrrolidinones primarily revolved around the conversion of the corresponding lactam, 2-pyrrolidinone (B116388), into its thio-analogue. One of the earliest and most straightforward approaches involves the direct thionation of the carbonyl group of 2-pyrrolidinone. This transformation has historically been achieved using various thionating agents.

Initially, phosphorus pentasulfide (P₄S₁₀) was a commonly employed reagent for this purpose. The reaction typically involves heating the lactam with phosphorus pentasulfide, often in a high-boiling solvent such as pyridine (B92270) or toluene. While effective, this method often required harsh reaction conditions and could lead to the formation of byproducts, complicating purification.

A significant advancement in the thionation of lactams came with the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent, developed in the 1950s, offered a milder and more efficient alternative to phosphorus pentasulfide for the conversion of carbonyls to thiocarbonyls. The use of Lawesson's reagent generally provides cleaner reactions and higher yields of the desired thiolactam under less stringent conditions. nih.gov

Another historical approach to mercaptopyrrolidinones involves the cyclization of γ-aminothioacids. This method, while conceptually direct, was often hampered by the limited availability and stability of the requisite starting materials. The synthesis of γ-aminothioacids themselves presented challenges, making this a less commonly utilized route in the early days of mercaptopyrrolidinone synthesis.

Over time, the focus of synthetic efforts shifted towards developing more efficient, scalable, and stereocontrolled methods, paving the way for the advanced approaches discussed in the following sections.

Advanced Approaches to 1-Mercaptopyrrolidin-2-one Synthesis

Modern synthetic chemistry has introduced a range of sophisticated techniques for the preparation of this compound and its derivatives, with a strong emphasis on controlling the stereochemistry of the final products. These advanced methods often utilize readily available chiral precursors and employ highly selective reactions to achieve the desired molecular architecture.

The demand for enantiomerically pure compounds has driven the development of stereoselective syntheses of substituted mercaptopyrrolidinones. These strategies are crucial when the biological activity of a molecule is dependent on its specific three-dimensional arrangement.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of mercaptopyrrolidinones, this is often achieved by starting with a chiral precursor that guides the stereochemical outcome of the reaction. Chiral induction, the process by which a chiral center influences the creation of a new stereocenter, is a key principle in these syntheses.

One effective strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is formed, the auxiliary is removed. While this is a powerful technique, more atom-economical approaches, such as asymmetric catalysis, are increasingly favored.

For instance, the synthesis of chiral pyrrolidines can be achieved through intramolecular cyclization reactions catalyzed by chiral thiourea (B124793) derivatives. These catalysts can facilitate the formation of the pyrrolidine (B122466) ring with high levels of enantioselectivity. Although not directly applied to this compound in the available literature, this methodology represents a promising avenue for the enantioselective synthesis of its derivatives.

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. For substituted pyrrolidinones, this is critical for obtaining the desired isomer. Various methods have been developed to achieve high diastereoselectivity in the formation of the pyrrolidinone ring.

Multicomponent reactions have emerged as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov For example, the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation can afford pyrrolidine derivatives with up to three stereogenic centers in a highly diastereoselective manner. nih.gov

Another approach involves the stereoselective synthesis of spirocyclic pyrrolidines through one-pot, three-component 1,3-dipolar cycloaddition reactions. nih.gov These reactions, often catalyzed, can produce complex spiro-heterocycles with a high degree of diastereoselectivity. nih.gov The stereochemistry of the resulting products is typically confirmed through advanced NMR techniques. nih.gov

A highly effective and widely used strategy for the synthesis of chiral mercaptopyrrolidinones involves the use of readily available and enantiomerically pure natural products as starting materials. L-aspartic acid, a naturally occurring amino acid, has proven to be a particularly valuable precursor for the synthesis of (R)-4-mercaptopyrrolidine-2-thione, a derivative of this compound. nih.govnih.govacs.org

The synthesis commences with the deaminative bromination of L-aspartic acid β-methyl ester hydrochloride. acs.org This reaction proceeds with inversion of configuration at the chiral center. The subsequent step involves a complete SN2-type substitution of the bromide with a protected thiol, such as potassium benzenemethanethiolate or potassium thiobenzoate, to introduce the sulfur atom with the desired (R)-configuration. nih.govnih.govacs.org

Following the installation of the protected thiol group, the pyrrolidin-2-one ring is constructed through amination and subsequent cyclization. acs.org The final steps involve the thionation of the lactam carbonyl group, often using Lawesson's reagent, and the removal of the protecting group from the thiol to yield the target mercaptopyrrolidinone derivative. nih.gov This synthetic route is not only efficient but also provides the desired product in high enantiomeric purity, leveraging the inherent chirality of the starting material. nih.govnih.govacs.org

Table 1: Key Steps in the Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid

| Step | Reaction | Reagents | Key Transformation |

|---|---|---|---|

| 1 | Deaminative Bromination | NaNO₂, HBr | Conversion of amino group to bromo group with inversion of configuration. |

| 2 | Nucleophilic Substitution | Potassium thiobenzoate | Introduction of the protected thiol group via SN2 reaction. |

| 3 | Ring Formation | Acetic anhydride | Cyclization to form the pyrrolidinone ring. |

| 4 | Thionation | Lawesson's reagent | Conversion of the lactam carbonyl to a thiocarbonyl. |

| 5 | Deprotection | Sodium methoxide | Removal of the benzoyl protecting group to yield the free thiol. |

The introduction of the thiol group is a critical step in the synthesis of this compound and its derivatives. Nucleophilic substitution reactions are a cornerstone of this transformation, allowing for the precise installation of the sulfur functionality.

As highlighted in the synthesis from L-aspartic acid, an SN2 reaction is a powerful method for introducing a protected thiol group with a defined stereochemistry. nih.govnih.govacs.org In this case, a suitable leaving group, such as a bromide, is displaced by a sulfur nucleophile, like potassium thiobenzoate. nih.gov The use of a protected thiol is essential to prevent side reactions and to allow for further transformations before the final deprotection to reveal the free thiol.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles. This high nucleophilicity makes them well-suited for SN2 reactions with alkyl halides or other substrates bearing a good leaving group. The choice of the sulfur nucleophile and the reaction conditions can be tailored to optimize the yield and selectivity of the thiol installation step.

In addition to direct substitution on an acyclic precursor followed by cyclization, it is also conceivable to perform a nucleophilic substitution on a pre-formed pyrrolidinone ring that has been functionalized with a suitable leaving group. This approach would offer a convergent strategy for the synthesis of a variety of substituted mercaptopyrrolidinones.

Intramolecular Cyclization Reactions for Pyrrolidinone Scaffold Construction

The construction of the core pyrrolidinone (also known as γ-lactam) ring is a fundamental step in the synthesis of this compound and its derivatives. Intramolecular cyclization reactions are a powerful and widely utilized strategy for forming this five-membered heterocyclic system. These reactions typically involve the formation of an amide bond within a linear precursor molecule.

Various synthetic approaches can be employed to achieve this cyclization. One common method is the thermal or chemically-induced cyclization of γ-amino acids or their ester derivatives. For instance, γ-aminobutyric acid (GABA) can be cyclized to form pyrrolidin-2-one, which serves as a foundational precursor. The reaction proceeds through the intramolecular condensation of the amine and carboxylic acid functional groups, with the elimination of a water molecule.

Modern synthetic methods have expanded the repertoire of intramolecular cyclization reactions for pyrrolidinone synthesis. These include transition-metal-catalyzed reactions, radical cyclizations, and domino reactions, which offer high efficiency and stereocontrol. For example, the intramolecular amination of unsaturated carbon-carbon bonds has been recognized as a powerful method for constructing the pyrrolidinone ring. Additionally, radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides has been shown to produce pyrrolidin-2-ones in a 5-endo-trig manner. researchgate.net

While these methods are broadly applicable to the synthesis of the pyrrolidinone core, the direct synthesis of a pyrrolidinone with a pre-installed N-mercapto group via intramolecular cyclization is not commonly reported. The more prevalent strategy involves the initial construction of the pyrrolidinone ring, followed by the introduction of the sulfur functionality in a subsequent step.

Table 1: Selected Intramolecular Cyclization Methods for Pyrrolidinone Synthesis

| Cyclization Strategy | Precursor Type | Key Features |

| Thermal/Chemical Condensation | γ-Amino acids/esters | Classic method, often requires high temperatures. |

| Transition-Metal Catalysis | Unsaturated amides | High efficiency, good stereoselectivity. |

| Radical Cyclization | N-alkenyl haloamides | Forms C-C bond and lactam ring simultaneously. |

| Domino Reactions | Various linear precursors | Multi-step transformations in a single pot, increasing efficiency. |

Thionation Reactions in Lactam Chemistry

A crucial step in many synthetic routes to this compound and its derivatives is the conversion of the carbonyl group of a precursor lactam into a thiocarbonyl group (thiolactam). This transformation, known as thionation, is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Lawesson's reagent is a versatile and effective thionating agent for a wide range of carbonyl compounds, including amides and lactams. acs.orgnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides, which then react with the carbonyl group to form a thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. The reaction rate is generally faster for amides and lactams compared to esters. nih.gov

The thionation of N-substituted pyrrolidin-2-ones with Lawesson's reagent provides the corresponding N-substituted pyrrolidine-2-thiones. This thiolactam can then serve as a key intermediate for the synthesis of this compound. For instance, a practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid has been reported, where the thionation of a pyrrolidin-2-one intermediate was a key step. chemicalbook.com

Recent advancements in thionation chemistry include the use of fluorous Lawesson's reagent, which simplifies product purification through fluorous solid-phase extraction. researchgate.net Mechanochemical methods using Lawesson's reagent have also been developed for the synthesis of thioamides and thiolactams, offering a more environmentally friendly approach by minimizing solvent usage. semanticscholar.org

Table 2: Common Thionating Agents and Conditions for Lactams

| Reagent | Typical Solvents | Key Features |

| Lawesson's Reagent | Toluene, Xylene, THF | Widely used, effective for a broad range of lactams. |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | Requires higher temperatures, can lead to side reactions. |

| Fluorous Lawesson's Reagent | Fluorous solvents | Facilitates easier product purification. |

Protective Group Strategies and Deprotection in this compound Synthesis

The synthesis of this compound necessitates the use of protecting groups to mask the reactive thiol and, in some cases, the nitrogen atom of the lactam during various synthetic transformations. The choice of protecting groups is critical to ensure compatibility with reaction conditions and to allow for selective removal at the desired stage of the synthesis.

Thiol Protecting Groups:

The thiol group is susceptible to oxidation and can act as a nucleophile. Common protecting groups for thiols include:

Benzyl (B1604629) (Bn): Introduced using benzyl bromide, it is stable to a wide range of conditions and can be removed by reduction, such as with sodium in liquid ammonia (B1221849).

Trityl (Tr): A bulky protecting group that is introduced using trityl chloride. It is readily cleaved under acidic conditions.

Acetyl (Ac) and Benzoyl (Bz): These acyl groups form thioesters, which are stable to many reaction conditions. Deprotection is typically achieved by hydrolysis with a base or the use of reducing agents like hydrazine.

Nitrogen Protecting Groups:

While the lactam nitrogen is less nucleophilic than a primary or secondary amine, protection may be necessary in certain synthetic routes. Common N-protecting groups for lactams and amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many nucleophilic and basic conditions and is readily removed with strong acids.

Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

The selection of an orthogonal protecting group strategy is often essential. This allows for the selective deprotection of one functional group in the presence of another. For example, a benzyl-protected thiol can be deprotected under reducing conditions while a Boc-protected amine remains intact. The synthesis of (R)-4-mercaptopyrrolidin-2-thione involved the use of a benzyl group to protect the thiol, which was subsequently removed via a Birch reduction. chemicalbook.com

Table 3: Common Protecting Groups for Thiol and Amine/Lactam Functionalities

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions |

| Thiol (-SH) | Benzyl (Bn) | Benzyl bromide | Na/NH₃ |

| Thiol (-SH) | Trityl (Tr) | Trityl chloride | Mild acid |

| Thiol (-SH) | Acetyl (Ac) | Acetic anhydride | Base, Hydrazine |

| Amine/Lactam (-NH) | tert-Butoxycarbonyl (Boc) | Boc₂O | Strong acid (e.g., TFA) |

| Amine/Lactam (-NH) | Carbobenzyloxy (Cbz) | Benzyl chloroformate | Catalytic hydrogenation |

Chemoenzymatic Synthetic Routes to Mercaptopyrrolidinones

Chemoenzymatic synthesis combines the advantages of traditional organic synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. This approach can be particularly beneficial for the synthesis of chiral mercaptopyrrolidinones, where stereocontrol is crucial.

Enzymes, particularly lipases, have been widely employed in the synthesis of amides and lactams. chemicalbook.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds through the aminolysis of esters or the direct amidation of carboxylic acids. acs.orgchemicalbook.com In principle, a chemoenzymatic route to a mercaptopyrrolidinone could involve the lipase-catalyzed intramolecular cyclization of a γ-amino acid or ester precursor that already contains a protected thiol group. This would allow for the formation of the pyrrolidinone ring under mild, enzyme-catalyzed conditions, potentially preserving the stereochemistry of chiral centers.

Another important application of enzymes in this context is in the kinetic resolution of racemic mixtures. For instance, a racemic mixture of a mercaptopyrrolidinone derivative could be subjected to enzymatic acylation or hydrolysis. The enzyme would selectively react with one enantiomer, allowing for the separation of the two enantiomers. Lipases are frequently used for the kinetic resolution of racemic alcohols and amines, and this strategy could be extended to mercaptopyrrolidinone derivatives. nih.gov

While specific examples of the chemoenzymatic synthesis of this compound are not extensively documented in the literature, the general principles of enzyme-catalyzed lactam formation and kinetic resolution provide a strong foundation for the development of such routes. The use of enzymes offers the potential for more sustainable and efficient syntheses of enantiomerically pure mercaptopyrrolidinone derivatives.

Table 4: Potential Chemoenzymatic Strategies for Mercaptopyrrolidinone Synthesis

| Enzymatic Strategy | Enzyme Class | Application | Potential Advantage |

| Intramolecular Aminolysis | Lipases (e.g., CALB) | Formation of the pyrrolidinone ring from a linear precursor. | Mild reaction conditions, high stereoselectivity. |

| Kinetic Resolution | Lipases, Proteases | Separation of enantiomers of a racemic mercaptopyrrolidinone. | Access to enantiomerically pure compounds. |

Efficiency and Scalability Considerations in this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. For the synthesis of this compound, these considerations apply to both the construction of the pyrrolidinone scaffold and the subsequent functionalization steps.

The industrial synthesis of the parent compound, pyrrolidin-2-one, is well-established and typically involves the high-temperature and high-pressure reaction of γ-butyrolactone with ammonia. chemicalbook.com This process is highly optimized for large-scale production. When considering the synthesis of a more complex derivative like this compound, the scalability of each synthetic step is a critical factor.

Key Scalability Considerations:

Reagent Cost and Availability: Reagents used in large quantities, such as protecting group reagents and thionating agents like Lawesson's reagent, must be commercially available at a reasonable cost.

Reaction Conditions: Reactions that require extreme temperatures, high pressures, or cryogenic conditions can be challenging and expensive to implement on a large scale.

Purification Methods: Chromatographic purifications are often not feasible for large-scale production. Therefore, developing synthetic routes that yield products that can be purified by crystallization or distillation is highly desirable. acs.org

Waste Management: The generation of large amounts of waste, particularly from protecting group manipulations and the use of stoichiometric reagents, is a significant concern. Atom-economical reactions are preferred.

Safety: The handling of hazardous reagents, such as those with high toxicity or reactivity, requires stringent safety protocols and specialized equipment on an industrial scale.

Continuous flow chemistry is an emerging technology that can address many of the challenges associated with scaling up chemical processes. It offers improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. rsc.org The development of a continuous flow process for the synthesis of this compound could offer significant advantages for its efficient and scalable production.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Mercaptopyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysisnih.govresearchgate.netslideshare.net

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of a molecule. emerypharma.com By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within 1-Mercaptopyrrolidin-2-one can be established.

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The pyrrolidinone ring protons typically appear as multiplets due to spin-spin coupling with adjacent protons. The methylene (B1212753) protons (at positions 3 and 4) and the methylene protons at position 5 will exhibit distinct chemical shifts influenced by their proximity to the carbonyl group and the nitrogen atom. The thiol (-SH) proton signal is also a key diagnostic feature, although its chemical shift can be variable and it may undergo exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 (CH₂) | ~2.1-2.3 | Multiplet |

| H-4 (CH₂) | ~2.0-2.2 | Multiplet |

| H-5 (CH₂) | ~3.4-3.6 | Triplet |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument frequency.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org In this compound, four distinct carbon signals are expected. The carbonyl carbon (C-2) will resonate at a significantly downfield chemical shift (typically 170-185 ppm) due to the deshielding effect of the double-bonded oxygen. libretexts.org The methylene carbons of the pyrrolidinone ring will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (C=O) | 175-180 |

| C-3 (CH₂) | 30-35 |

| C-4 (CH₂) | 18-25 |

Note: These are estimated chemical shift ranges. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon. libretexts.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule. slideshare.netemerypharma.comharvard.edu

COSY (¹H-¹H Correlation): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons at C-3 and C-4, and between the protons at C-4 and C-5, confirming the sequential arrangement of these methylene groups in the ring. emerypharma.com

HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signals assigned to the C-3 methylene group would show a correlation to the corresponding C-3 carbon signal.

The five-membered pyrrolidinone ring is not planar and can adopt various envelope or twist conformations. The analysis of proton-proton coupling constants (³JHH) obtained from a high-resolution ¹H NMR spectrum can provide insights into the dihedral angles between adjacent protons, and thus, the preferred conformation of the ring. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, further aiding in the determination of the three-dimensional structure and conformational preferences of the molecule in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identificationnih.govresearchgate.netslideshare.net

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. chemguide.co.uk

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

C=O (Amide Carbonyl) Stretch: A strong, sharp absorption band is expected in the region of 1680-1650 cm⁻¹. This is a highly diagnostic peak for the lactam ring.

S-H (Thiol) Stretch: A weak to medium, sharp absorption band is anticipated around 2600-2550 cm⁻¹. The position and intensity of this peak can be influenced by hydrogen bonding.

C-N (Amide) Stretch: This vibration typically appears in the range of 1400-1200 cm⁻¹.

C-H (Aliphatic) Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methylene groups of the ring will be observed in the region of 3000-2850 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1680 - 1650 | Strong |

| S-H | Stretch | 2600 - 2550 | Weak to Medium |

| C-N | Stretch | 1400 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysisnih.govresearchgate.netslideshare.net

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. msu.edu In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgyoutube.com Electron impact (EI) ionization often leads to characteristic fragmentation of the pyrrolidinone ring. Common fragmentation pathways could include:

Loss of the thiol group (-SH): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the pyrrolidinone ring.

Cleavage of the lactam ring: The five-membered ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions. The fragmentation of α-pyrrolidinophenone derivatives, which share the pyrrolidinone core, has been studied and can provide insights into likely fragmentation pathways. wvu.edu

Loss of carbon monoxide (CO): A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral CO molecule.

Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can help to distinguish it from isomeric compounds. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV-Vis absorption is the thiocarbonyl group (C=S) of the thiolactam ring. The electronic spectrum of thioamides is characterized by distinct absorption bands corresponding to specific electronic transitions. scispace.com

The two principal transitions observed in thioamides are the n → π* (non-bonding to anti-bonding pi orbital) and the π → π* (pi to anti-bonding pi orbital) transitions. scispace.com The n → π* transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital. This transition is typically of low intensity and occurs at a longer wavelength. scispace.com The π → π* transition, which is more intense, involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital and occurs at a shorter wavelength. scispace.com

Due to the presence of the thiocarbonyl group, this compound is expected to exhibit characteristic absorption bands in the UV-Vis region. Based on studies of similar thioamides, the electronic absorption characteristics can be predicted. nih.gov For instance, the UV absorption maximum for a thioamide C=S bond is generally observed around 265 (±5) nm. nih.gov The exact position and intensity of these bands can be influenced by the solvent polarity.

| Electronic Transition | Typical Wavelength (λmax) Range | Description |

|---|---|---|

| n → π | ~350 - 450 nm | Low intensity, corresponds to the excitation of a non-bonding electron from the sulfur atom. Often responsible for the color of thiocarbonyl compounds. caltech.edu |

| π → π | ~260 - 280 nm | High intensity, corresponds to the excitation of an electron from a π bonding orbital of the C=S group. nih.gov |

Application of Advanced Spectroscopic Techniques in Reaction Monitoring and Purity Assessment

Advanced spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions and for the assessment of the purity of the resulting products. In the context of this compound, techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are particularly valuable.

Reaction Monitoring:

The synthesis of this compound would likely involve the thionation of the corresponding lactam, pyrrolidin-2-one, using a thionating agent such as Lawesson's reagent. rsc.orgnih.gov Spectroscopic methods can be employed for real-time monitoring of this conversion.

FTIR Spectroscopy: This technique is highly effective for monitoring the progress of the thionation reaction. jascoinc.com The reaction can be followed by observing the disappearance of the characteristic carbonyl (C=O) stretching vibration of the starting lactam (typically in the range of 1660-1700 cm⁻¹) and the simultaneous appearance of the thiocarbonyl (C=S) stretching vibration of the product, this compound (typically in the range of 1100-1300 cm⁻¹). nih.govcaltech.edu The use of an in-situ FTIR probe allows for continuous, real-time analysis of the reaction mixture without the need for sampling. jascoinc.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring the reaction. The chemical shifts of the protons and carbons in the vicinity of the carbonyl group will change significantly as it is converted to a thiocarbonyl group. For instance, the ¹³C NMR chemical shift of a thiocarbonyl carbon is typically found 30-63 ppm downfield compared to its carbonyl analogue. nih.govcaltech.edu By integrating the signals corresponding to the starting material and the product, the reaction conversion can be quantified over time.

Purity Assessment:

Following the synthesis, the purity of this compound must be rigorously assessed.

NMR Spectroscopy: Quantitative NMR (qNMR) is a reliable method for determining the absolute purity of a compound. nih.govnih.gov By using a certified internal standard, the purity of the isolated this compound can be accurately determined. The presence of impurities, such as unreacted starting material or by-products from the thionating agent, can be identified and quantified.

FTIR Spectroscopy: FTIR can be used as a qualitative tool for purity assessment. richmondscientific.comijcrt.org The spectrum of the final product should be free from the characteristic absorption bands of the starting materials and any reaction by-products.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm the identity of the product. researchgate.net The presence of ions corresponding to the molecular weight of this compound would confirm its formation. Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.

| Technique | Application in Reaction Monitoring | Application in Purity Assessment |

|---|---|---|

| FTIR Spectroscopy | Monitoring the disappearance of the C=O stretch and the appearance of the C=S stretch. jascoinc.com | Identification of functional groups and absence of starting material. richmondscientific.comijcrt.org |

| NMR Spectroscopy | Observing changes in chemical shifts of nearby protons and carbons; quantification of conversion. rsc.org | Structural confirmation and quantitative purity determination (qNMR). nih.govnih.gov |

| Mass Spectrometry | Can be used to track the formation of the product ion. | Confirmation of molecular weight and identification of impurities, especially when coupled with chromatography. researchgate.net |

Theoretical and Computational Studies of this compound: An Uncharted Territory

Despite the growing interest in the computational analysis of organic molecules for drug discovery and material science, a thorough theoretical and computational investigation of the chemical compound This compound appears to be a largely unexplored area of research. Extensive searches of scientific literature and databases have revealed a significant lack of specific studies focusing on the quantum chemical calculations, molecular dynamics, and spectroscopic predictions for this particular molecule.

Therefore, it is not possible to provide a detailed, data-driven article on the theoretical and computational aspects of this compound as outlined in the requested structure. The necessary research findings, data tables, and in-depth analyses for the following sections are not available in the public domain:

Theoretical and Computational Studies of 1 Mercaptopyrrolidin 2 One

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While computational studies have been conducted on related structures, such as various substituted β-lactams and γ-lactams, as well as other mercapto-substituted compounds, the specific insights and quantitative data for 1-Mercaptopyrrolidin-2-one remain absent. The scientific community has yet to publish dedicated research on its electronic properties, conformational dynamics, reaction mechanisms, or predicted spectroscopic signatures.

This information gap highlights a potential opportunity for future research. A comprehensive theoretical and computational study of this compound could provide valuable insights into its fundamental chemical nature and potential applications. Such a study would involve applying established computational methodologies to elucidate its structure-property relationships.

Chemical Reactivity and Derivatization Strategies for 1 Mercaptopyrrolidin 2 One

Reactions Involving the Mercapto (-SH) Group

The thiol group is the primary site of reactivity in 1-Mercaptopyrrolidin-2-one, participating in a variety of reactions characteristic of mercaptans. These transformations are fundamental to its application in materials science, bioconjugation, and medicinal chemistry.

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a free-radical chain mechanism. illinois.edu This reaction, often initiated by UV light or a radical initiator, involves the addition of the thiyl radical from this compound across a carbon-carbon double bond (an 'ene'). illinois.educore.ac.uk The process is known for its high yields, stereoselectivity, and tolerance of a wide array of functional groups, making it a prime example of a 'click' reaction. illinois.educsmres.co.uk

Click chemistry refers to a class of reactions that are modular, wide in scope, high-yielding, and generate minimal byproducts. csmres.co.uknih.govnih.gov The thiol-ene coupling fits these criteria well, enabling the straightforward conjugation of this compound to polymers, surfaces, and biomolecules containing alkene functionalities. mdpi.comresearchgate.net The reaction typically proceeds with anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. illinois.edu

Table 1: Characteristics of Thiol-Ene Reactions with this compound

| Feature | Description |

|---|---|

| Mechanism | Free-radical addition of the S-H bond across a C=C double bond. illinois.edu |

| Initiation | Typically photoinitiation (UV light) or thermal initiation with radical initiators (e.g., AIBN). researchgate.net |

| Regioselectivity | Predominantly anti-Markovnikov addition. illinois.edu |

| Conditions | Mild, often performed at room temperature and compatible with various solvents, including aqueous media. csmres.co.uk |

| Advantages | High efficiency, rapid reaction rates, minimal byproducts, and broad functional group tolerance. nih.govresearchgate.net |

| Applications | Polymer synthesis, surface modification, bioconjugation, and materials science. mdpi.comrsc.org |

The sulfur atom in this compound is susceptible to oxidation, leading to a series of well-defined oxidation states. The specific product obtained depends on the choice of oxidant and the reaction conditions.

Disulfides: Mild oxidation of this compound, often simply by exposure to air or mild oxidizing agents, results in the formation of a symmetrical disulfide. This reaction involves the coupling of two thiol molecules through a disulfide (-S-S-) linkage. nih.govresearchgate.netnih.govwu.ac.th This dimerization can be a crucial step in certain synthetic pathways or a consideration for storage and handling.

Sulfoxides and Sulfones: To generate sulfoxides and sulfones, the mercapto group must first be converted into a thioether (see section 5.1.3). The resulting sulfide (B99878) can then be selectively oxidized. The use of one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions typically yields the corresponding sulfoxide (B87167). nih.govorganic-chemistry.orgdoi.org Further oxidation with a stronger oxidant or an excess of the oxidizing agent leads to the formation of the sulfone, the highest oxidation state for the sulfur atom in this context. organic-chemistry.orgnih.gov The development of selective oxidation methods is crucial to avoid overoxidation. nih.govorganic-chemistry.orgdoi.org

Table 2: Oxidation Products of this compound and its Thioether Derivatives

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Air, I₂, mild oxidants | Bis(2-oxopyrrolidin-1-yl) disulfide |

| Thioether derivative | H₂O₂, m-CPBA (1 equiv.) | Sulfoxide derivative nih.govorganic-chemistry.org |

The deprotonated form of the mercapto group, the thiolate anion, is a potent nucleophile that readily participates in reactions to form thioethers. This is one of the most common derivatization strategies for thiols. nih.govacsgcipr.org

Nucleophilic Substitution: In the presence of a base, this compound can be deprotonated to form the corresponding thiolate. This anion can then displace leaving groups (e.g., halides) from alkyl, aryl, or acyl compounds in Sₙ2 or SₙAr reactions to form stable thioether or thioester linkages, respectively. nih.govacsgcipr.org

Michael Addition: The thiolate anion can also act as a nucleophile in conjugate addition reactions (Michael addition) with α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-sulfur bond at the β-position of the carbonyl system.

These methods provide robust and versatile routes for covalently attaching the this compound moiety to a wide range of molecular scaffolds. researchgate.net

Stereochemical Control in Derivatization Processes

Achieving stereochemical control during the derivatization of this compound is paramount, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. While specific studies on the stereocontrolled derivatization of this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis and the use of chiral auxiliaries in related pyrrolidine (B122466) systems offer a foundational understanding.

The introduction of a substituent at the sulfur atom or on the pyrrolidinone ring can generate new stereocenters. The primary strategies to control the formation of these stereocenters include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to guide the stereochemical outcome of a subsequent reaction. In the context of this compound, a chiral auxiliary could be appended to the pyrrolidinone ring. This auxiliary would then sterically hinder one face of the molecule, directing the approach of incoming reagents to the opposite face, thus leading to the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be removed.

Chiral Catalysis: Asymmetric catalysis employs chiral catalysts to influence the stereoselectivity of a reaction. For derivatizing this compound, a chiral catalyst, such as a metal complex with a chiral ligand, could be used to facilitate reactions like S-alkylation or additions to the pyrrolidinone ring with high enantioselectivity. This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary.

Substrate-Controlled Diastereoselectivity: If the this compound scaffold already contains a stereocenter, this existing chirality can influence the stereochemical outcome of subsequent reactions. This phenomenon, known as substrate-controlled diastereoselectivity, can be a powerful tool for creating multiple stereocenters in a predictable manner.

The following table summarizes potential stereoselective reactions and the expected controlling elements based on established principles in asymmetric synthesis.

| Reaction Type | Stereochemical Controlling Element | Potential Outcome |

| S-Alkylation with a chiral electrophile | Chiral electrophile | Diastereoselective formation of a new stereocenter at the sulfur-bound carbon. |

| Aldol addition to the pyrrolidinone carbonyl (after N-protection) using a chiral base | Chiral base | Enantioselective formation of a new stereocenter at the α-position to the carbonyl. |

| Michael addition to an α,β-unsaturated derivative using a chiral catalyst | Chiral catalyst | Enantioselective formation of a new stereocenter at the β-position. |

Interactive Data Table: Hypothetical Stereochemical Outcomes in Derivatization (Note: The following data is illustrative and based on general principles of asymmetric synthesis, as specific experimental data for this compound is limited.)

| Entry | Reaction | Chiral Influence | Diastereomeric/Enantiomeric Excess (de/ee) |

| 1 | S-Alkylation | (R)-2-bromobutane | >90% de |

| 2 | Aldol Reaction | Chiral Lithium Amide Base | >95% ee |

| 3 | Michael Addition | Chiral Organocatalyst | >98% ee |

Regioselective Functionalization Approaches for Complex Architectures

The presence of multiple reactive sites in this compound—namely the thiol group, the lactam nitrogen, and the carbons of the pyrrolidinone ring—necessitates regioselective functionalization strategies to build complex molecular architectures. Regioselectivity refers to the preferential reaction at one functional group or position over others.

The thiol group is the most nucleophilic site and is readily derivatized. Common reactions targeting the sulfur atom include:

S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.

S-Acylation: Reaction with acyl chlorides or anhydrides to form thioesters.

Disulfide Bond Formation: Oxidation of the thiol to form a disulfide-linked dimer or a mixed disulfide with another thiol-containing molecule. The formation of unsymmetrical disulfides can be achieved through the reaction of the thiol with an activated thiol derivative, such as a thiosulfonate.

To functionalize other positions of the molecule, the highly reactive thiol group often needs to be protected. Common protecting groups for thiols include benzyl (B1604629) (Bn) and trityl (Trt) groups, which can be removed under specific conditions once modifications at other sites are complete.

With the thiol group protected, the lactam nitrogen can be functionalized. Deprotonation with a strong base followed by reaction with an electrophile can introduce a variety of substituents at the N1 position.

Functionalization of the pyrrolidinone ring itself is more challenging and often requires the introduction of activating groups. For instance, creating an enolate at the C3 position (alpha to the carbonyl) would allow for the introduction of substituents at this position.

The following table outlines a potential regioselective strategy for the synthesis of a polysubstituted this compound derivative.

| Step | Reaction | Reagent(s) | Target Site | Rationale |

| 1 | Thiol Protection | Benzyl bromide, Base | S1 | Protect the highly reactive thiol group. |

| 2 | N-Alkylation | Strong base, Alkyl halide | N1 | Functionalize the lactam nitrogen. |

| 3 | α-Functionalization | LDA, Electrophile | C3 | Introduce a substituent at the α-carbon. |

| 4 | Thiol Deprotection | Na/NH3 (liquid) | S1 | Regenerate the free thiol for further modification or as the final product. |

Interactive Data Table: Regioselective Reaction Outcomes (Note: The following data is illustrative and based on general reactivity principles.)

| Entry | Reaction | Reagents | Position Functionalized | Yield (%) |

| 1 | S-Benzylation | BnBr, K2CO3 | S1 | 95 |

| 2 | N-Methylation | NaH, MeI | N1 | 88 |

| 3 | C3-Aldol Addition | LDA, Benzaldehyde | C3 | 75 |

By employing a combination of protection/deprotection strategies and carefully chosen reaction conditions, it is possible to selectively functionalize each reactive site of this compound, enabling the synthesis of complex molecules with precisely controlled structures. Further research into the specific reactivity of this scaffold will undoubtedly uncover new and efficient methods for its derivatization.

Applications of 1 Mercaptopyrrolidin 2 One in Organic Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a fundamental structural motif found in numerous biologically active compounds and is a cornerstone of asymmetric organocatalysis. unibo.it Chiral pyrrolidines are highly sought after as building blocks in organic synthesis because their rigid, non-planar structure can effectively control the stereochemical outcome of a reaction. researchgate.netnih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a significant feature, and the spatial orientation of its substituents can lead to different biological profiles in drug candidates. researchgate.netnih.govnih.gov

When synthesized in an enantiomerically pure form, 1-mercaptopyrrolidin-2-one can serve as a valuable chiral synthon. The defined stereocenters on the pyrrolidinone core can direct the approach of reagents in subsequent chemical transformations, enabling the synthesis of complex molecules with high stereoselectivity. mdpi.com The development of asymmetric syntheses for chiral building blocks like substituted pyrrolidin-2-ones is a significant area of research, often starting from readily available components of the chiral pool. mdpi.comuoa.gr The presence of the thiol group offers a reactive handle for further functionalization without disturbing the chiral centers of the pyrrolidinone core, allowing it to be integrated into larger, stereochemically complex target molecules.

| Application Area | Role of this compound | Key Structural Feature |

| Asymmetric Catalysis | Chiral Ligand or Catalyst Scaffold | Enantiopure Pyrrolidinone Core |

| Natural Product Synthesis | Chiral Starting Material | Defined Stereocenters |

| Pharmaceutical Synthesis | Stereospecific Intermediate | Thiol handle for conjugation |

Precursor in the Synthesis of Biologically Active Molecules

The pyrrolidin-2-one (γ-lactam) skeleton is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.govresearchgate.net The versatility of this scaffold makes it an attractive starting point for the development of new therapeutic agents targeting a range of diseases. nih.govnih.govunipa.it

Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often used as "last-resort" agents for treating severe bacterial infections. nih.govresearchgate.net The structure of carbapenems is characterized by a carbapenem (B1253116) core and various side chains, particularly at the C-2 position, which significantly influence the antibiotic's spectrum, potency, and stability against degrading enzymes like β-lactamases. nih.gov

Thiol-containing pyrrolidine derivatives are crucial intermediates for the synthesis of specific carbapenem side chains. nih.govnih.gov For instance, a key step in the synthesis of a novel orally active 1-β-methylcarbapenem, TA-949, involves the preparation of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. nih.gov This chiral thiol-containing side chain is then installed onto the carbapenem skeleton. nih.gov The thiol group provides the necessary nucleophilicity to attach the side chain to the core structure of the antibiotic, demonstrating the critical role of mercapto-pyrrolidine derivatives in creating these complex and vital medicines.

| Carbapenem Component | Corresponding Precursor | Synthetic Utility |

| C-2 Side Chain | Thiol-functionalized Pyrrolidinone | Nucleophilic attachment to carbapenem core |

| 1-β-methylcarbapenem | (R)-4-mercaptopyrrolidine-2-thione | Provides antibacterial activity and stability |

Beyond carbapenems, the this compound structure serves as a versatile pharmaceutical intermediate for a variety of other drug candidates. evonik.comevonik.comfuaij.com The pyrrolidine scaffold is present in drugs targeting the central nervous system, as well as in anticancer, anti-inflammatory, and antidiabetic agents. nih.govnih.gov The thiol group allows for its conjugation to other molecules through stable thioether linkages, a common strategy in drug design and bioconjugation. This dual functionality enables its use as a building block to create more complex molecular architectures necessary for specific biological targets. researchgate.net

Utilization in Polymer Chemistry and Nanomaterial Functionalization

The unique reactivity of the thiol group makes this compound a valuable monomer and surface-modifying agent in materials science. Thiol-based "click" chemistry reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for polymer synthesis and the functionalization of sensitive substrates like nanomaterials. researchgate.netnih.gov

Thiol-containing molecules can participate in several types of polymerization reactions, most notably thiol-ene and thiol-epoxy reactions. researchgate.netnih.gov These processes can be used to create linear polymers or cross-linked polymer networks. This compound can be incorporated as a monomer, introducing both the reactive thiol and the polar lactam group into the polymer backbone or as a pendant group.

The presence of thiol groups on a polymer chain allows for post-polymerization modification, where other functional molecules can be attached. rsc.org This is a powerful strategy for creating functional materials with tailored properties. For example, polymers functionalized with thiol groups have been shown to exhibit enhanced mucoadhesive properties, which is advantageous for drug delivery applications. nih.gov The pyrrolidinone moiety, being a polar group, can also influence the solubility and thermal properties of the resulting polymer.

The functionalization of nanoparticle surfaces is crucial for their stability, biocompatibility, and application in fields like catalysis, imaging, and drug delivery. nih.govmdpi.com The thiol group has a strong affinity for the surfaces of noble metal nanoparticles, particularly gold (Au), providing a robust method for anchoring organic molecules. mdpi.comnih.gov

This compound can be used to modify the surfaces of nanoparticles, where the thiol group acts as a covalent anchor to the nanoparticle core. mdpi.com The pyrrolidin-2-one ring is then exposed on the outer surface, modifying the nanoparticle's surface chemistry. researchgate.net This surface modification can prevent nanoparticle aggregation, improve their dispersion in various solvents, and introduce new functionalities for further conjugation or specific interactions with biological systems. nih.govmdpi.com This strategy is widely used to prepare advanced materials with precisely controlled surface properties for a range of technological applications. science.govmdpi.com

| Nanomaterial Type | Functionalization Agent | Purpose of Functionalization | Potential Application |

| Gold Nanoparticles (AuNPs) | This compound | Stabilization, Biocompatibility | Drug Delivery, Biosensing |

| Iron Oxide Nanoparticles (SPIONs) | This compound | Improved Dispersion, Targeting | Magnetic Resonance Imaging (MRI) |

| Quantum Dots (QDs) | This compound | Reduced Toxicity, Aqueous Stability | Biological Imaging |

| Manganese Oxide (MnO) Nanoparticles | Pyrrolidin-2-one terminated ligands | Combined Imaging Modalities | Fluorescence and MR Imaging researchgate.net |

Green Chemistry Principles in the Synthesis and Application of 1 Mercaptopyrrolidin 2 One

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. researchgate.net Substitution and elimination reactions, by contrast, inherently generate byproducts, leading to lower atom economy. primescholars.com

A primary industrial route to the 2-pyrrolidinone (B116388) core involves the reaction of γ-butyrolactone (GBL) with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com This reaction is a condensation reaction where a molecule of water is eliminated.

Reaction: C₄H₆O₂ (γ-butyrolactone) + NH₃ (Ammonia) → C₄H₇NO (2-Pyrrolidinone) + H₂O (Water)

The percent atom economy for this step can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The subsequent step to form 1-Mercaptopyrrolidin-2-one would involve the introduction of a thiol group at the nitrogen position (N-thiolation). The choice of thiating reagent would critically affect the atom economy of this step. Using a reagent that results in a simple, low-molecular-weight byproduct would be preferable.

Waste minimization extends beyond atom economy to include the reduction of solvents, reagents, and energy used in the process. acs.orgnih.gov For the synthesis of the 2-pyrrolidinone ring, using an excess of ammonia is common to drive the reaction to completion, which then requires separation and recycling steps to minimize waste. chemicalbook.com Designing processes that operate at or near stoichiometric quantities is a key goal for waste minimization.

Table 1: Atom Economy Calculation for 2-Pyrrolidinone Synthesis

| Reactant | Formula | Molecular Weight (g/mol) | Product | Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 2-Pyrrolidinone | C₄H₇NO | 85.11 |

| Ammonia | NH₃ | 17.03 | |||

| Calculation: (85.11 / (86.09 + 17.03)) * 100 = 82.55% |

Development of Environmentally Benign Reaction Media (e.g., Solvent-Free, Aqueous, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether. nbinno.com

The industrial production of 2-pyrrolidinone from GBL and ammonia can be performed in the liquid phase, often with water present in the reaction system, which can improve selectivity. chemicalbook.com The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxicity, availability, and safety. Recent synthetic strategies for other N-aryl substituted pyrrolidines have demonstrated the viability of water as a beneficial solvent for promoting the desired reaction pathways. nih.gov

For the synthesis of various substituted pyrrolidinones, solvent-free conditions have been successfully implemented. chemrxiv.orgchemrxiv.org These reactions, often facilitated by grinding or microwave irradiation, can lead to higher efficiency, shorter reaction times, and a significant reduction in waste, as the need for solvent purchase, purification, and disposal is eliminated. chemrxiv.orgchemrxiv.org

Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, thermal stability, and tunable solvency. While specific applications of ILs in the synthesis of this compound are not documented, they have been used as catalysts and media for the synthesis of other pyrrolidone derivatives, showcasing their potential to facilitate cleaner chemical transformations.

Catalysis in Sustainable Processes (e.g., Organocatalysis, Biocatalysis)

Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity using sub-stoichiometric amounts, thereby reducing waste and often allowing for milder reaction conditions.

An alternative pathway to 2-pyrrolidinone involves the catalytic hydrogenation of succinimide. This process uses a hydrogenating metal catalyst such as cobalt, nickel, or palladium to facilitate the reaction, representing a catalytic route to the core structure. google.com

Organocatalysis: Chiral pyrrolidines are themselves a privileged class of organocatalysts. mdpi.com While the organocatalytic synthesis of this compound is not established, the broader field of organocatalysis offers metal-free routes to complex molecules, avoiding issues of heavy metal contamination and toxicity. Research into the synthesis of functionalized pyrrolidinones often employs simple acid or base catalysts, aligning with the goal of using less hazardous chemical inputs. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. nih.gov Biocatalytic methods for producing lactams are an active area of research. chemistryworld.com While no specific biocatalyst has been identified for the N-thiolation of a lactam, enzymes like acyltransferases have been explored for creating thioesters and amide bonds. chemrxiv.orgchemrxiv.org The development of a novel enzyme or a chemoenzymatic process, perhaps combining a photochemical step with an enzymatic one, could provide a highly sustainable route to chiral pyrrolidine (B122466) derivatives. nih.gov

Energy Efficiency in Production and Transformation Processes

Reducing energy consumption is a key principle of green chemistry, as it lowers production costs and reduces the environmental footprint associated with energy generation. Chemical syntheses should ideally be conducted at ambient temperature and pressure.

The industrial synthesis of 2-pyrrolidinone from GBL and ammonia is energy-intensive, requiring temperatures of 250-290°C and pressures of 8.0-16.0 MPa. chemicalbook.com Optimizing this process through more efficient heat exchange, reactor design, or the development of catalysts that function under milder conditions could lead to significant energy savings.

Life Cycle Assessment Considerations for this compound Chemistry

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). researchwithrowan.comresearchgate.net For a chemical like this compound, a "cradle-to-gate" assessment, which covers the process up to the point where the product leaves the factory, is useful for comparing different synthetic routes. researchwithrowan.com

While a specific LCA for this compound has not been published, valuable insights can be drawn from LCAs conducted on structurally related, industrially significant pyrrolidone derivatives such as N-methyl-2-pyrrolidone (NMP) and N-vinyl-2-pyrrolidone (NVP). researchwithrowan.comrsc.org

Key considerations for an LCA of this compound would include:

Raw Material Origin: The environmental impact would be significantly influenced by the feedstock for the pyrrolidinone ring. A process starting from a bio-based platform chemical like succinic acid could potentially offer a lower global warming impact compared to a fossil-based route, although impacts on eutrophication and acidification from agriculture must also be considered. rsc.org

Solvent and Reagent Impact: The assessment would account for the life cycle emissions associated with the manufacture of all solvents and reagents, as well as the impacts of their disposal. Implementing solvent recovery and recycling can dramatically reduce these impacts. researchwithrowan.comresearchwithrowan.com

Waste Treatment: The environmental burden of treating and disposing of byproducts and waste streams is a critical component of the LCA. Routes with higher atom economy and fewer waste products would score more favorably.

Table 2: Key Stages and Considerations in a Life Cycle Assessment (LCA) for this compound

| LCA Stage | Key Considerations | Example from Related Compounds (NMP/NVP) |

|---|---|---|

| Raw Material Acquisition | Fossil vs. bio-based feedstock (e.g., GBL from fossil fuels vs. succinic acid from biomass). Impact of mining/agriculture. | Bio-based NVP can reduce global warming impacts by 25-53% compared to fossil routes, but may increase eutrophication. rsc.org |

| Chemical Manufacturing | Energy consumption (heating, pressure). Choice of solvents and catalysts. Waste generation and treatment. | High energy required for distillation to purify NMP from aqueous waste streams is a major source of life cycle emissions. researchwithrowan.com |

| Product Purification | Energy intensity of separation methods (e.g., distillation vs. extraction). Solvent losses. | Using solvent extraction instead of distillation for NMP recovery can reduce CO₂ life cycle emissions by over 30%. researchwithrowan.com |

| Gate | The analysis boundary for a cradle-to-gate assessment, representing the finished chemical product. |

Future Research Directions and Emerging Trends for 1 Mercaptopyrrolidin 2 One

Development of Novel, Highly Efficient, and Stereoselective Synthetic Pathways

Future synthetic research will likely prioritize the development of more efficient and stereocontrolled methods for producing 1-Mercaptopyrrolidin-2-one and its derivatives. While classical methods exist, the demand for enantiomerically pure compounds for applications in pharmaceuticals and materials science necessitates more advanced approaches.

Key research thrusts include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the pyrrolidinone ring during its formation is a promising avenue. This could involve catalytic hydrogenation of substituted pyrroles or related aromatic systems to yield functionalized pyrrolidines with high diastereoselectivity. nih.gov

Bio-inspired Synthesis: Leveraging enzymes and biocatalytic routes could offer a greener and highly selective alternative to traditional chemical synthesis. mdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-aspartic acid or proline, can provide an economical pathway to enantiopure pyrrolidinone scaffolds. nih.govnih.gov For instance, a facile synthesis of (R)-4-mercaptopyrrolidine-2-thione has been demonstrated starting from L-aspartic acid, indicating the potential for similar stereoselective routes. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Potential Starting Materials | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | Substituted pyrroles, succinimides | High stereoselectivity, potential for creating multiple stereocenters. nih.gov | Development of novel chiral catalysts (e.g., Ru-based, Rh-based) and optimization of reaction conditions. |

| Bio-inspired Synthesis | Renewable feedstocks, bio-derived precursors | Environmentally benign, high specificity, mild reaction conditions. mdpi.com | Enzyme discovery and engineering, process optimization for scalability. |

| Chiral Pool Synthesis | L-proline, L-aspartic acid, 4-hydroxyproline (B1632879) | Access to optically pure products, cost-effective starting materials. nih.gov | Multi-step synthesis optimization, functional group transformations with retention of stereochemistry. nih.gov |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely dictated by the N-S bond and the lactam functionality. While studies on analogous N-thiolated β-lactams suggest the N-S bond is susceptible to cleavage by thiophiles, a comprehensive understanding of its reactivity remains an area for future exploration. nih.gov

Emerging areas of investigation include:

Thiol Transfer Reactions: A primary reaction pathway for N-thiolated lactams involves the transfer of the sulfur-containing moiety to other thiols, such as cysteine residues in proteins. nih.gov Future studies could explore the kinetics and substrate scope of this thiol transfer process for this compound, potentially leading to applications as a targeted covalent modifier.

Electrophilic and Nucleophilic Reactions: The thiolate anion form is a potent nucleophile, capable of reacting with various electrophiles. frontiersin.org Conversely, the sulfur atom can be oxidized to various states (sulfoxide, sulfone), opening up new avenues for chemical transformations.

Radical Chemistry: The relatively weak N-S bond could be homolytically cleaved to generate nitrogen- and sulfur-centered radicals, which could participate in novel radical-mediated transformations.

Table 2: Potential Reactivity Profile of this compound

| Reactive Site | Type of Reaction | Potential Reactants | Resulting Transformation |

|---|---|---|---|

| N-S Bond | Thiol-disulfide exchange | Biological thiols (e.g., Cysteine, Glutathione) | Cleavage of the N-S bond and formation of a mixed disulfide. nih.gov |

| Sulfur Atom | Nucleophilic attack | Alkyl halides, Michael acceptors | S-alkylation, S-addition. |

| Sulfur Atom | Oxidation | Peroxides, other oxidizing agents | Formation of sulfoxide (B87167) or sulfone derivatives. |

| Lactam Carbonyl | Nucleophilic acyl substitution | Strong nucleophiles under harsh conditions | Ring-opening of the pyrrolidinone moiety. |

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the behavior of this compound before engaging in extensive lab work. nih.gov These in silico methods can provide deep insights into the molecule's electronic structure, stability, and reaction mechanisms. nih.govmdpi.com

Future computational studies are expected to focus on:

Reactivity Descriptors: Calculation of global reactivity descriptors such as HOMO-LUMO energy gaps, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can quantify the molecule's reactivity and stability. mdpi.commdpi.comscirp.org

Reaction Pathway Modeling: DFT calculations can be used to model transition states and reaction energy profiles for potential transformations, helping to predict the feasibility and selectivity of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target, providing insights into its conformational preferences and intermolecular interactions. nih.govresearchgate.net

Table 3: Key DFT Parameters for Reactivity Prediction

| Parameter | Symbol | Information Provided | Predicted Trend for High Reactivity |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability and reactivity. | Small energy gap. |

| Chemical Potential | μ | Describes the tendency of electrons to escape. | High (less negative) value. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | Low value (soft molecule). |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. mdpi.com | High value. |

Integration into Next-Generation Functional Materials and Supramolecular Assemblies

The pyrrolidinone scaffold is a key component of polyvinylpyrrolidone (B124986) (PVP), a polymer known for its unique solubility, chemical stability, and film-forming properties. chalmers.se The addition of a mercapto group to this scaffold introduces a reactive handle for creating advanced functional materials.

Emerging trends in this area include:

Thiol-Ene/Thiol-Yne Chemistry: The mercapto group can readily participate in "click" reactions, such as thiol-ene and thiol-yne couplings, to form crosslinked polymer networks. This could be used to create hydrogels, elastomers, and advanced coatings.

Self-Healing Polymers: The reversible nature of disulfide bonds, formed by the oxidation of thiols, can be exploited to design self-healing materials.

Supramolecular Chemistry: The lactam and thiol groups can both participate in non-covalent interactions like hydrogen bonding. This could be leveraged to build complex supramolecular assemblies, such as functional rotaxanes or molecular cages.

Sustainable and Scalable Manufacturing Processes for Industrial Relevance

For this compound to achieve industrial relevance, the development of sustainable and scalable manufacturing processes is crucial. This involves applying the principles of green chemistry to minimize environmental impact and improve process efficiency. pharmacyjournal.org

Future research will likely focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. pharmacyjournal.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. mdpi.commdpi.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods (including biocatalysis) reduces waste compared to processes that use stoichiometric amounts of reagents. researchgate.net

Continuous Flow Manufacturing: Shifting from traditional batch processing to continuous flow systems can improve safety, efficiency, and consistency, especially for large-scale production. pharmacyjournal.org

Table 4: Green Chemistry Metrics for Process Evaluation

| Metric | Definition | Goal for a "Green" Process |

|---|---|---|

| Atom Economy | (MW of product / MW of all reactants) x 100% | High percentage (>90%) |

| E-Factor (Environmental Factor) | Total waste (kg) / Product (kg) | Low value (<1-5 for fine chemicals) |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Product mass (kg) | Low value |

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in diverse fields ranging from medicine to materials science.

Q & A

Basic: What are the standard synthetic routes for 1-Mercaptopyrrolidin-2-one, and how can purity be validated?

Answer:

The synthesis typically involves nucleophilic substitution of pyrrolidin-2-one derivatives with thiolating agents (e.g., Lawesson’s reagent or phosphorus pentasulfide). Key steps include:

- Reaction optimization : Temperature (80–120°C), solvent (toluene or DMF), and stoichiometric ratios (1:1.2 substrate:thiolating agent) are critical for yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used.

- Validation : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and 1H/13C NMR (absence of thiol (-SH) proton at ~1.5 ppm and carbonyl (C=O) at ~175 ppm) .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Answer:

Stability studies require:

- Conditional testing : Expose the compound to humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (ICH Q1B photostability guidelines) .

- Analytical endpoints : Monitor degradation via TLC (Rf shifts), FTIR (loss of S-H stretch at ~2550 cm⁻¹), and mass spectrometry (fragmentation patterns) .

- Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay models under accelerated conditions .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can:

- Map electrostatic potential surfaces : Identify nucleophilic (sulfur) and electrophilic (carbonyl carbon) sites .

- Transition state analysis : Calculate activation energies for thiol-disulfide exchange or Michael addition pathways .

- Validate with experimental data : Compare computed vs. observed reaction rates (e.g., in DMSO at 25°C) to refine models .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation includes:

- Standardized protocols : Use WHO/IC50 guidelines for cytotoxicity assays (e.g., MTT assay, 48-hour incubation) .

- Impurity profiling : LC-MS/MS to identify byproducts (e.g., oxidized disulfide forms) that may skew bioactivity .

- Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, addressing heterogeneity via I² statistics .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in enzymatic systems?

Answer:

Deuterium or 13C labeling at the thiol (-SH) or carbonyl group enables:

- KIE measurement : Compare kH/kD ratios in enzyme-catalyzed reactions (e.g., ≥2.0 indicates proton transfer in rate-limiting steps) .

- Transition-state analysis : Use Swain-Schaad relationships to distinguish between stepwise and concerted mechanisms .

- Enzyme inhibition studies : Correlate KIEs with IC50 shifts in presence of competitive inhibitors (e.g., N-ethylmaleimide) .

Basic: What spectroscopic techniques are optimal for confirming the structure of this compound?

Answer:

- NMR : 1H NMR (δ 3.4–3.6 ppm for pyrrolidine protons; δ 1.5 ppm for -SH), 13C NMR (δ 175 ppm for C=O) .

- IR : Strong bands at ~1700 cm⁻¹ (C=O) and ~2550 cm⁻¹ (S-H) .

- MS : ESI-MS in positive mode (m/z 118 [M+H]+) with MS/MS fragmentation to confirm backbone .

Advanced: What role does this compound play in metalloenzyme inhibition studies?

Answer:

As a thiol-containing ligand, it chelates metal cofactors (e.g., Zn²+ in matrix metalloproteinases):

- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) at pH 7.4 .

- X-ray crystallography : Resolve ligand-metal coordination geometry (e.g., bidentate binding via S and O) .

- Activity assays : Monitor enzyme inhibition (e.g., IC50 < 10 µM suggests high potency) .

Advanced: How do solvent effects influence the tautomeric equilibrium of this compound?

Answer:

Polar solvents (e.g., water) stabilize the thione tautomer (C=S), while nonpolar solvents (e.g., toluene) favor the thiol form:

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 280 nm for thione vs. 260 nm for thiol) .

- Computational solvation models : COSMO-RS predicts tautomer populations in mixed solvents .

- NMR titration : Track solvent-dependent chemical shift changes in D2O vs. CDCl3 .

Methodological Notes

- Data reproducibility : Follow Beilstein Journal guidelines for experimental replication (e.g., triplicate runs, ±5% error tolerance) .